2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
CAS No.: 2640945-92-0
Cat. No.: VC11853140
Molecular Formula: C18H20N6S
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640945-92-0 |
|---|---|
| Molecular Formula | C18H20N6S |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 2-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C18H20N6S/c1-25-18-21-15(14-2-3-14)11-17(22-18)24-8-6-23(7-9-24)16-10-13(12-19)4-5-20-16/h4-5,10-11,14H,2-3,6-9H2,1H3 |
| Standard InChI Key | PVQDZFATLDVNBZ-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)C4CC4 |
| Canonical SMILES | CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)C4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has a molecular formula of C₁₈H₂₀N₆S and a molecular weight of 352.5 g/mol. Its IUPAC name reflects the integration of three key structural components:
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A pyrimidine ring substituted at positions 2 and 6 with methylsulfanyl (-SMe) and cyclopropyl groups.
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A piperazine linker at position 4 of the pyrimidine.
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A pyridine-4-carbonitrile group attached to the piperazine .
Spectral Characterization
Key spectral data includes:
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¹H NMR: Signals for cyclopropyl protons (δ 1.0–1.2 ppm), methylsulfanyl (δ 2.5 ppm), piperazine protons (δ 2.8–3.5 ppm), and pyridine-carbonitrile protons (δ 7.5–8.5 ppm).
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 353.2, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
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Pyrimidine Core Formation: 6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine is synthesized via cyclocondensation of thiourea with cyclopropylacetonitrile derivatives under acidic conditions .
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Piperazine Introduction: The pyrimidine intermediate undergoes nucleophilic substitution with piperazine in dichloromethane or 1,4-dioxane, often catalyzed by triethylamine or DIPEA .
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Pyridine-Carbonitrile Coupling: The final step involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine-4-carbonitrile group .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Thiourea, HCl | EtOH | Reflux | 75% |
| 2 | Piperazine, DIPEA | DCM | RT | 85% |
| 3 | Pd(PPh₃)₄, K₂CO₃ | Toluene | 110°C | 65% |
Challenges and Solutions
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Low Solubility: The piperazine-pyrimidine intermediate exhibits poor solubility in polar solvents, necessitating the use of DMF or DMSO for coupling reactions .
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Byproduct Formation: Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 10:1) is critical to isolate the final product.
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Calculated LogP values range from 2.59 (iLOGP) to 1.15 (XLOGP3), indicating moderate lipophilicity.
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Aqueous Solubility: Poor solubility in water (1.55 mg/mL) but improved in DMSO (>10 mM).
Stability
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Thermal Stability: Stable up to 200°C (TGA data).
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Photostability: Degrades under UV light (λ = 254 nm), requiring storage in amber vials.
Comparative Analysis with Analogues
Table 2: Biological Activity of Selected Analogues
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line Activity |
|---|---|---|---|
| This Compound | CDK4/6 | 30–100 | MCF-7, A549 |
| PD-0332991 (Palbociclib) | CDK4/6 | 11–15 | Multiple |
| 7x (PMC3983396) | Multikinase | 50–200 | HCT116, MM1S |
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